4-(2-Thienyl)-1,2,3-thiadiazole
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Overview
Description
4-(2-Thienyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiophene ring fused to a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Thienyl)-1,2,3-thiadiazole are not yet fully understood. It has been suggested that this compound may interact with certain enzymes and proteins. For instance, it has been found that this compound and its variants can interact with target proteins, leading to changes in their affinities . The nature of these interactions is likely to be complex and may involve multiple factors.
Cellular Effects
The effects of this compound on cells are not well-documented. Compounds with similar structures have been shown to have various effects on cells. For example, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It has been suggested that the GABA transporters, which are members of the solute carrier family 6, mediate cellular uptake of betaine and GABA in a sodium- and chloride-dependent process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxylic acid hydrazide with thionyl chloride, followed by cyclization with sulfur and hydrazine . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Halogenated thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-(2-Thienyl)-1,2,3-thiadiazole is unique due to the presence of both thiophene and thiadiazole rings, which contribute to its diverse reactivity and biological activities.
Properties
IUPAC Name |
4-thiophen-2-ylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZMGOXQOITOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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